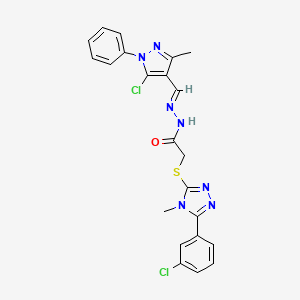
C22H19Cl2N7OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H19Cl2N7OS Clenbuterol hydrochloride . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. Clenbuterol hydrochloride is primarily used as a bronchodilator in the treatment of asthma and other respiratory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clenbuterol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield Clenbuterol. The final step involves the conversion of Clenbuterol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of Clenbuterol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Clenbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Clenbuterol can lead to the formation of various hydroxylated metabolites .
Scientific Research Applications
Clenbuterol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry.
Biology: Studied for its effects on muscle hypertrophy and as a β2-adrenoceptor agonist.
Medicine: Investigated for its potential cardioprotective effects and use in treating respiratory disorders.
Industry: Utilized in the development of performance-enhancing drugs
Mechanism of Action
Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma. Additionally, Clenbuterol has anabolic effects on skeletal muscle, making it a popular choice for performance enhancement .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Epinephrine: A non-selective adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A β2-adrenergic agonist used for asthma and preterm labor
Uniqueness
Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other β2-adrenergic agonists. Its ability to promote muscle hypertrophy also sets it apart from similar compounds .
Properties
Molecular Formula |
C22H19Cl2N7OS |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N7OS/c1-14-18(20(24)31(29-14)17-9-4-3-5-10-17)12-25-26-19(32)13-33-22-28-27-21(30(22)2)15-7-6-8-16(23)11-15/h3-12H,13H2,1-2H3,(H,26,32)/b25-12+ |
InChI Key |
JKWLOSJTTHCOGJ-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)

![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

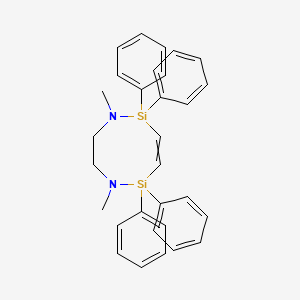
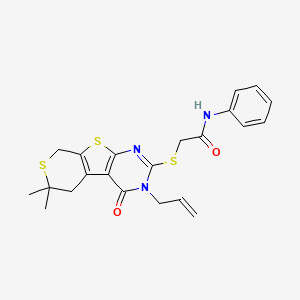
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
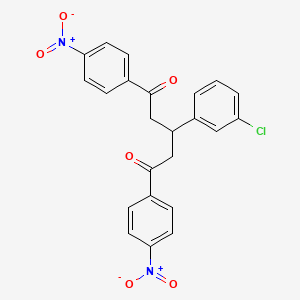
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
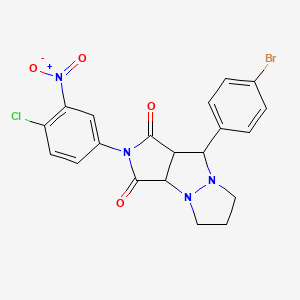
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
